molecular formula C19H16N2O4 B5508945 Methyl 2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate

Methyl 2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate

Cat. No.: B5508945
M. Wt: 336.3 g/mol
InChI Key: JKMBERLZEXRMOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate is a complex organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods

Industrial production of this compound may involve the use of flow chemistry techniques to ensure high yield and purity. The use of manganese dioxide in a packed reactor allows for efficient oxidation of oxazolines to oxazoles, minimizing the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Manganese dioxide, NiO2, CuBr2/DBU.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions include various substituted oxazoles and reduced derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl 2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-12-16(17(21-25-12)13-8-4-3-5-9-13)18(22)20-15-11-7-6-10-14(15)19(23)24-2/h3-11H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMBERLZEXRMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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